Amaninamide, deoxy-ile(3)-ala(7)-
Description
Contextualization of Amatoxins as Bicyclic Octapeptides of Fungal Origin
Amatoxins represent a group of at least nine related, highly toxic cyclic peptides produced by several species of fungi. wikipedia.org These toxins are famously associated with mushrooms of the Amanita genus, particularly the death cap (Amanita phalloides), which is responsible for the vast majority of fatal mushroom poisonings worldwide. researchgate.nettaylorandfrancis.combayareamushrooms.org However, amatoxins are also found in other mushroom genera, including Galerina, Lepiota, and Pholiotina. wikipedia.org
Structurally, amatoxins are bicyclic octapeptides, meaning they are composed of eight amino acid residues arranged in a complex, durable ring structure. nih.govnih.gov This structure consists of two loops: an outer loop formed by standard peptide bonds and an inner loop created by a tryptathionine linkage—a covalent bond between a tryptophan and a cysteine residue. nih.govwikipedia.org This bicyclic nature confers significant stability to the molecules, making them resistant to heat, acidic conditions, and digestive enzymes. bayareamushrooms.orgnih.gov This stability is a key factor in their potent toxicity, as they are readily absorbed from the digestive tract without being broken down. bayareamushrooms.orgnih.gov The general amino acid sequence for amatoxins is Ile-Trp-Gly-Ile-Gly-Cys-Asn-Pro, with variations in specific amino acid residues and their modifications (such as hydroxylation) distinguishing the different members of the family. wikipedia.org
Table 1: Fungal Genera Known to Produce Amatoxins
| Genus | Notable Species |
| Amanita | A. phalloides, A. virosa, A. bisporigera wikipedia.orgresearchgate.net |
| Galerina | G. marginata wikipedia.org |
| Lepiota | L. brunneoincarnata, L. subincarnata wikipedia.orgnih.gov |
| Pholiotina | One species known to contain amatoxins. wikipedia.org |
Historical Perspective on the Discovery and Initial Academic Characterization of Amatoxins
While poisonings from mushrooms have been documented for centuries, the scientific investigation into the responsible toxins began in earnest in the mid-20th century. nih.govnih.gov The pioneering work on isolating and identifying these compounds was conducted by German chemists Heinrich O. Wieland and Rudolf Hallermayer, who first isolated the crystalline structures of amatoxins in 1941. wikipedia.org
Their research laid the foundation for understanding the chemical nature of these potent toxins. Subsequent studies focused on elucidating the precise structures of the different amatoxin variants, their mechanism of action, and developing methods for their detection. nih.gov A key discovery in the characterization of amatoxins was the identification of their primary cellular target: RNA polymerase II. wikipedia.orgnih.gov This enzyme is crucial for transcribing DNA into messenger RNA (mRNA), a fundamental step in protein synthesis in eukaryotic cells. wikipedia.orgtaylorandfrancis.com By inhibiting this enzyme, amatoxins effectively halt all protein production, leading to cell death, with the liver and kidneys being particularly susceptible. nih.govnih.gov
Significance of Amaninamide (B1226850), deoxy-ile(3)-ala(7)- as a Specific Amatoxin Analogue for Fundamental Research
Amaninamide, deoxy-ile(3)-ala(7)- is a synthetic analogue of a naturally occurring amatoxin. The study of such synthetic analogues is a cornerstone of fundamental research into how amatoxins function at a molecular level. Natural amatoxins, like the highly potent α-amanitin, possess a complex structure that is challenging to replicate synthetically. scite.airesearchgate.net However, analogues of amaninamide are often more accessible for laboratory synthesis because they lack the 6-hydroxy group on the tryptophan moiety, which simplifies the chemical process. scite.ainih.gov
This accessibility allows researchers to systematically modify the amatoxin structure and observe the effects on its biological activity. By creating specific analogues like Amaninamide, deoxy-ile(3)-ala(7)-, scientists can probe the structure-activity relationship of these toxins. nih.govnih.gov For instance, research involving the substitution of different amino acids at various positions in the peptide ring helps to identify which parts of the molecule are essential for its toxicity and its ability to bind to and inhibit RNA polymerase II. nih.gov
Studies on synthetic analogues where glycine (B1666218) at position 7 is substituted with D-alanine, creating S-deoxy-(Ile3)-(D-Ala7)-amaninamide, have been conducted to understand the conformational requirements for biological activity. unina.it Two-dimensional NMR studies of this specific analogue revealed that its three-dimensional structure closely resembles that of natural, highly toxic amatoxins like β-amanitin, explaining its significant inhibitory activity on RNA polymerase B. unina.it This type of research, made possible by the synthesis of specific analogues, is crucial for understanding the precise molecular interactions between the toxin and its enzymatic target, providing deep insights into fundamental cellular processes. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
78887-12-4 |
|---|---|
Molecular Formula |
C40H56N10O10S |
Molecular Weight |
869 g/mol |
IUPAC Name |
2-[13,34-di(butan-2-yl)-8-hydroxy-31-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)43-20(5)33(54)46-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)42-15-30(53)48-31)44-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)45-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,55)(H,43,58)(H,44,59)(H,45,56)(H,46,54)(H,48,53)(H,49,57) |
InChI Key |
IGBRDXAPBSSWBN-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3)C |
Synonyms |
3-deoxy-Ile-7-Ala-amaninamide amaninamide, deoxy-Ile(3)-Ala(7)- amaninamide, deoxy-isoleucyl(3)-alanine(7)- |
Origin of Product |
United States |
Biosynthesis and Synthetic Methodologies for Amaninamide, Deoxy Ile 3 Ala 7 and Amatoxin Analogues
Ribosomally Encoded Peptide (RiPP) Biosynthesis Pathway of Amatoxins
Unlike many other fungal cyclic peptides, amatoxins are not synthesized by non-ribosomal peptide synthetases. nih.govwikipedia.org Instead, they are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govnih.govwikipedia.org This means they are initially produced as a larger precursor peptide, which then undergoes a series of enzymatic modifications to yield the final toxic bicyclic structure. nih.govwikipedia.org The genes responsible for this process are found in a gene cluster, and homologs of these genes have been identified in various amatoxin-producing mushroom species. pnas.org
Identification and Post-Translational Processing of Precursor Propeptides (e.g., AMA1 gene)
The biosynthesis of amatoxins begins with the ribosomal synthesis of a precursor propeptide. nih.govnih.gov In the case of α-amanitin, the corresponding gene, AMA1, encodes a 35-amino-acid proprotein in Amanita bisporigera and a 36-amino-acid proprotein in Amanita phalloides. nih.govwikipedia.orgnih.gov Similarly, the gene PHA1 encodes the 34-amino-acid proprotein for the related phallotoxin, phallacidin. nih.gov These genes are part of a larger family known as the MSDIN family, named for the first five conserved amino acid residues in the precursor peptides. nih.gov
The precursor propeptide consists of a core "toxin" region, which contains the amino acid sequence of the final amatoxin, flanked by conserved leader and follower sequences. nih.govnih.govnih.gov The leader sequence is thought to be important for guiding the enzymatic machinery to the core peptide for post-translational modifications. wikipedia.org
The first step in processing the propeptide is the proteolytic cleavage of the leader and follower sequences. nih.govnih.gov This is carried out by a specific prolyl oligopeptidase (POP), which recognizes and cleaves at proline residues flanking the core toxin sequence. nih.govnih.govnih.gov For instance, in Amanita bisporigera, the enzyme AbPOPB is implicated in this crucial cleavage step. nih.gov This enzymatic action releases the linear octapeptide that will form the core of the amatoxin. nih.govnih.gov
Enzymatic Activities Involved in Key Post-Translational Modifications
Following the release of the linear peptide, a series of enzymatic modifications transform it into the mature, toxic bicyclic amatoxin. nih.gov These modifications are critical for the toxin's structure and function.
Key hydroxylation events occur on specific amino acid residues within the amatoxin structure. These reactions are catalyzed by oxygenase enzymes, such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs). pnas.orgnih.govresearchgate.net For example, the proline residue at position 4 is hydroxylated to trans-4-hydroxyproline, and the isoleucine at position 3 can be hydroxylated to form (2S,3R,4R)-4,5-dihydroxyisoleucine, a modification critical for the high toxicity of α-amanitin. nih.govwikipedia.org The tryptophan residue can also be hydroxylated at the 6' position of the indole (B1671886) ring. rsc.org The selective introduction of these hydroxyl groups is a challenging chemical transformation, highlighting the efficiency of biocatalytic processes. nih.govresearchgate.net
A defining feature of amatoxins is the intramolecular tryptathionine bridge, a thioether linkage between the cysteine and tryptophan residues. nih.govwikipedia.org This cross-bridge is essential for the bicyclic structure of the toxin. wikipedia.org The formation of this bridge is an oxidative process, though the precise enzymatic mechanism is still under investigation. It is believed to involve the enzymatic generation of a reactive intermediate from the tryptophan residue, which then reacts with the thiol group of the cysteine residue.
The thioether bridge undergoes a final crucial modification: diastereoselective sulfoxidation to form a sulfoxide (B87167). rsc.orgnih.gov This oxidation can result in two diastereomers, the (R)-sulfoxide and the (S)-sulfoxide. rsc.orgnih.gov The (R)-sulfoxide configuration is significantly more toxic than the (S)-sulfoxide, indicating the stereochemistry of this modification is critical for the biological activity of the toxin. rsc.orgnih.gov The enzyme responsible for this stereospecific oxidation is a flavin-containing monooxygenase, FMO1. pnas.org
Chemical Synthesis Strategies for Amaninamide (B1226850), deoxy-ile(3)-ala(7)- and Related Analogues
The chemical synthesis of amatoxins and their analogues, such as Amaninamide, deoxy-ile(3)-ala(7)-, is a complex undertaking due to the presence of several challenging structural features. acs.org These include the bicyclic structure, the unique tryptathionine linkage, and multiple stereocenters, including the non-proteinogenic amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle). nih.govacs.org Despite these difficulties, several total syntheses and strategies for creating analogues have been developed.
A common approach involves the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide chain. acs.orgbachem.comgoogle.com This technique allows for the stepwise addition of amino acids on a solid resin support, simplifying purification at each step. bachem.com Once the linear peptide is constructed, the key challenges are the formation of the two macrocycles.
The first macrocyclization often involves the formation of the tryptathionine thioether bridge. One established method is the Savige-Fontana reaction, which involves the reaction of a tryptophan derivative with a sulfenyl chloride derived from cysteine. scite.ai More recent syntheses have employed alternative strategies for this key step. wikipedia.org
The second macrocyclization, forming the peptide backbone ring, is typically achieved through standard peptide coupling reagents that facilitate the formation of an amide bond between the N-terminus and C-terminus of the linear precursor. nih.govscite.ai The choice of coupling reagents and reaction conditions is crucial to favor the desired intramolecular cyclization over intermolecular polymerization. nih.gov
The synthesis of specific analogues, like Amaninamide, deoxy-ile(3)-ala(7)-, which lack the 6'-hydroxy group on the tryptophan residue, can be more straightforward than the synthesis of α-amanitin itself. nih.govscite.ai The absence of this hydroxyl group simplifies the synthesis of the tryptophan building block. scite.ai
A significant challenge in the total synthesis of α-amanitin and its hydroxylated analogues is the stereoselective synthesis of DHIle. nih.govacs.org Several synthetic routes to this unique amino acid have been developed, often involving multiple steps and careful control of stereochemistry. acs.org
Finally, the diastereoselective oxidation of the thioether to the (R)-sulfoxide is a critical step to achieve high biological activity. rsc.orgnih.gov Various oxidizing agents and conditions have been explored to achieve this stereoselectivity. rsc.orgnih.gov
The development of these synthetic strategies not only provides access to these complex natural products for further study but also allows for the creation of novel analogues with potentially altered biological activities. rsc.orgacs.org
Overcoming Synthetic Challenges in Total Synthesis of Bicyclic Peptides
The total synthesis of amatoxins is a complex undertaking marked by several significant hurdles. The first total synthesis of α-amanitin was not reported until 2018, underscoring the immense difficulty of assembling this class of molecules. acs.orgacs.org The primary challenges are threefold: the enantioselective synthesis of non-proteinogenic amino acids like (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), the formation of the oxidatively sensitive 6′-hydroxy-tryptathionine sulfoxide bridge (in the case of α-amanitin), and the diastereoselective oxidation of the thioether to the more biologically active (R)-sulfoxide. rsc.orgacs.org
Table 1: Key Synthetic Challenges in Amatoxin Total Synthesis
| Challenge | Description | Relevance to Amaninamide, deoxy-ile(3)-ala(7)- |
| Enantioselective synthesis of DHIle | The non-proteinogenic amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine must be synthesized with precise stereocontrol, as its configuration is critical for biological activity. rsc.orgresearchgate.net | This challenge is relevant, as DHIle or its precursor is a component. However, the specific analogue "deoxy-ile(3)" suggests a modification at this position, potentially altering the synthetic approach. |
| Formation of 6'-OH-Tryptathionine | Involves a difficult oxidation at position 6 of the indole ring, which is synthetically demanding. rsc.orgacs.org | Not applicable. Amaninamide analogues lack the 6'-hydroxyl group, simplifying the synthesis of the tryptophan-cysteine (tryptathionine) precursor. nih.govrsc.org |
| Diastereoselective Sulfoxidation | The thioether bridge must be oxidized to a sulfoxide with (R)-configuration, which is approximately 8-fold more toxic than the (S)-sulfoxide diastereomer. rsc.orgnih.gov | This step is crucial for maximizing the biological activity of the final bicyclic peptide. |
| Macrocyclization | Two cyclization events are required: the formation of the head-to-tail peptide bond (macrolactamization) and the intramolecular cross-link to form the tryptathionine bridge. nih.gov | This is a fundamental challenge for all amatoxin syntheses, including amaninamide analogues. |
Application of Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling the linear peptide precursors of amatoxins. researchgate.netnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.combiotage.com A key advantage of SPPS is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing after each coupling and deprotection step. bachem.combiotage.com
The general SPPS cycle consists of:
Cleavage of the temporary Nα-protecting group.
Washing the resin to remove by-products.
Coupling the next protected amino acid to the chain.
A final wash to prepare for the next cycle. bachem.com
For the synthesis of complex and modified peptides like amatoxin analogues, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is often preferred. nih.gov The Fmoc group is base-labile, while the side-chain protecting groups are acid-labile (e.g., tBu). This "orthogonal" protection scheme allows for the selective deprotection of the N-terminus without disturbing the side-chain protecting groups, which is crucial for incorporating sensitive functionalities common in amatoxins. nih.govpeptide.com SPPS has been successfully used to generate linear octapeptides and smaller fragments, such as monocyclic heptapeptide (B1575542) precursors, which are then subjected to solution-phase cyclization reactions to form the final bicyclic structure. acs.orgresearchgate.net
Key Cyclization Reactions in Bicyclic Scaffold Formation (e.g., Intramolecular Savige-Fontana Reaction)
The defining bicyclic structure of amatoxins is constructed through two critical cyclization reactions. The first is a head-to-tail macrolactamization to form the primary octapeptide ring, and the second is an intramolecular cross-linking reaction between the tryptophan and cysteine residues to form the tryptathionine bridge. nih.gov
The Savige-Fontana reaction is a pivotal method for creating this tryptathionine thioether linkage. ubc.canih.gov The classic approach involves the reaction between a cysteine residue with a free thiol and a tryptophan derivative, typically a 3a-hydroxypyrrolo[2,3-b]indole (Hpi) moiety. scite.ai Activation with an acid like trifluoroacetic acid (TFA) simultaneously deprotects the cysteine and activates the Hpi group, facilitating the intramolecular thioether formation. scite.ai
A significant advancement is the development of an intra-annular Savige-Fontana reaction . In this strategy, a monocyclic peptide containing the Hpi toxicophore is first synthesized and then subjected to neat TFA, which catalyzes the cross-linking to furnish the bicyclic amatoxin analogue in a single, efficient step. nih.gov This methodology effectively converts one class of monocyclic peptides into another class of bicyclic peptides. nih.gov The final head-to-tail macrocyclization is typically achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) or HATU once the linear peptide chain has been assembled and cleaved from the solid support. nih.govresearchgate.net
Stereoselective Synthesis of Non-Proteinogenic Amino Acid Precursors (e.g., Dihydroxyisoleucine)
A major bottleneck in the total synthesis of many amatoxins is the stereoselective preparation of their unique non-proteinogenic amino acids. frontiersin.orgnih.gov The most notable of these is (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), an amino acid whose specific stereochemistry is essential for the high biological activity of toxins like α-amanitin. researchgate.netnih.gov The synthesis of this component is challenging and has been the subject of intensive research. sciforum.net
Several synthetic routes have been established to access DHIle with the correct stereochemistry. These include:
Brown crotylation to set the configuration at the C3 and C4 positions. acs.org
Proline-catalyzed reactions , such as the Mannich or aldol (B89426) reaction, to form key intermediates. acs.org
Chemoenzymatic synthesis , which utilizes enzymes for regio- and diastereoselective C-H oxidations on L-isoleucine, offering a more environmentally benign and potentially scalable route. chemrxiv.org
The development of streamlined, scalable, and transition-metal-free syntheses for DHIle and its protected derivatives is a critical area of focus, as it directly enables the production of significant quantities of synthetic amatoxins for further research and development. acs.orgresearchgate.netnih.gov
Strategies for Introducing Specific Positionally Modified Analogues
The chemical synthesis of amatoxins opens the door to creating a wide array of positionally modified analogues for structure-activity relationship (SAR) studies and for the development of antibody-drug conjugates (ADCs). nih.govresearchgate.net The synthesis of amaninamide itself, which lacks the 6'-hydroxy group of α-amanitin, is a prime example of a synthetically more accessible analogue. nih.govscite.ai
Modifications at various positions have been explored to probe their impact on toxicity and to introduce chemical handles for bioconjugation. Research has shown that the indole core of the tryptathionine bridge is relatively tolerant to modifications. nih.gov
Table 2: Examples of Positionally Modified Amatoxin Analogues
| Modification Site | Analogue Example | Purpose/Key Finding | Citation(s) |
| Tryptophan 6'-position | Amaninamide | Lacks the 6'-OH group, simplifying synthesis compared to α-amanitin. | nih.govrsc.orgscite.ai |
| Tryptophan 5'-position | 5'-hydroxy-6'-deoxy-amanitin | A constitutional isomer of α-amanitin that bypasses the challenging 6'-hydroxylation while retaining near-native toxicity and providing a conjugation handle. | nih.govrsc.orgnih.gov |
| Tryptophan 7'-position | 7'-amino and 7'-arylazo derivatives | This position is tolerant to substitutions, with many analogues retaining activity against RNA polymerase II. | nih.gov |
| Position 5 | S-deoxo-Ile3-(D)Ala5-amaninamide | Substitution with D-alanine at position 5 was explored to study the impact on the bicyclic framework's conformation and biological activity. | nih.gov |
These synthetic strategies provide access to novel analogues with tailored properties, such as altered toxicity profiles or the inclusion of functionalities for attachment to antibodies, thereby expanding the therapeutic potential of the amatoxin scaffold. sciforum.net
Molecular Mechanism of Action: Inhibition of Rna Polymerase Ii by Amaninamide, Deoxy Ile 3 Ala 7
High-Affinity Binding to Eukaryotic RNA Polymerase II (RNAPII)
The toxicity of Amaninamide (B1226850), deoxy-ile(3)-ala(7)- is rooted in its potent ability to inhibit DNA-dependent RNA polymerase II. nih.govnih.gov This synthetic amatoxin analogue's three-dimensional structure in solution has been elucidated using two-dimensional NMR methods. nih.gov These studies revealed that the conformation of Amaninamide, deoxy-ile(3)-ala(7)- very closely resembles that of β-amanitin, a naturally occurring and highly toxic amatoxin. nih.gov This structural mimicry is the basis for its high inhibitory activity, as it allows the molecule to fit snugly into a specific binding pocket on the RNAPII enzyme complex. nih.govnih.gov The rigidity of the bicyclic peptide framework is a key determinant of this high-affinity interaction. nih.gov Amatoxins, in general, bind with high affinity to the largest subunit of RNAPII, known as RPB1. nih.gov
Identification of Specific Subunit Interactions (e.g., RPB1, the largest subunit of RNAPII)
The primary target of amatoxins, including Amaninamide, deoxy-ile(3)-ala(7)-, within the multi-subunit RNAPII complex is the largest subunit, RPB1. nih.gov X-ray crystallography studies of α-amanitin (a closely related amatoxin) in complex with RNAPII have provided a detailed view of this interaction. nih.gov The inhibitor binds to a site on RPB1 near the enzyme's active center. This binding site involves a highly mobile element of RPB1 known as the "bridge helix". nih.gov The interaction of the toxin with this bridge helix is a critical aspect of the inhibitory mechanism. nih.gov The binding does not directly block the active site where nucleotide incorporation occurs, but rather interferes with the enzyme's mechanical movements along the DNA. nih.gov
Mechanistic Insights into Transcriptional Arrest
The binding of Amaninamide, deoxy-ile(3)-ala(7)- to RNAPII does not prevent the enzyme from binding to DNA or from incorporating a single nucleotide into the nascent RNA chain. nih.gov However, it potently inhibits the subsequent step known as translocation. nih.gov Translocation is the crucial forward movement of the polymerase along the DNA template, which is necessary to open up the active site for the next round of nucleotide addition. The interaction between the amatoxin and the RPB1 bridge helix effectively freezes this movement. nih.gov The bridge helix's flexibility is thought to be essential for the translocation process, and by locking it in place, the toxin acts as a molecular brake, arresting transcription after the formation of just one phosphodiester bond. nih.gov This reduces the rate of translocation from several thousand to only a few nucleotides per minute. nih.gov
By effectively halting RNAPII translocation, Amaninamide, deoxy-ile(3)-ala(7)- brings the synthesis of messenger RNA (mRNA) to a standstill. nih.govnih.gov Since mRNA molecules are the templates for protein synthesis (translation), the inhibition of transcription leads to a rapid depletion of cellular mRNAs, many of which have short half-lives. The consequence is a global shutdown of protein production. Without the continuous synthesis of essential proteins, cellular functions degrade, leading inevitably to cell death.
Cellular Response to Amaninamide-Induced RNAPII Inhibition
Beyond the immediate arrest of transcription, the binding of amatoxins to RNAPII initiates a specific cellular response: the targeted destruction of the RPB1 subunit. nih.gov In murine fibroblasts, exposure to α-amanitin was found to trigger the degradation of RPB1, while other RNAPII subunits remained largely unaffected. nih.gov This degradation is not a secondary effect of transcriptional arrest but a direct consequence of the toxin binding to RPB1. nih.gov
Characterization of the Irreversible Nature of Inhibition Compared to Other Transcriptional Modulators
The inhibition of RNA Polymerase II (Pol II) by the bicyclic octapeptide Amaninamide, deoxy-ile(3)-ala(7)-, a synthetic analogue of naturally occurring amatoxins, represents a potent and functionally irreversible mechanism of transcriptional arrest. This contrasts sharply with the modes of action of other transcriptional modulators, which may target different components of the transcriptional machinery or exhibit reversible inhibition. Understanding these differences is crucial for characterizing the unique molecular consequences of amatoxin binding.
Amatoxins, as a class, are highly specific inhibitors of RNA Polymerase II in eukaryotes. researchgate.net The archetypal amatoxin, α-amanitin, binds with high affinity to the largest subunit of Pol II, RPB1. nih.gov Crystallographic studies have revealed that the toxin inserts into a pocket adjacent to the "bridge helix," a flexible domain of RPB1 that is critical for the translocation of the DNA-RNA hybrid during transcription. nih.govresearchgate.net By binding to this site, the toxin acts as a wedge, physically impeding the conformational changes required for the polymerase to move along the DNA template. nih.govnih.gov While nucleotide addition at the active site may still occur, the translocation step is profoundly slowed, effectively halting productive transcription elongation. nih.gov
The inhibitory potential of amatoxin analogues is highly sensitive to their chemical structure. For the specific compound Amaninamide, deoxy-ile(3)-ala(7)- :
Amaninamide as the parent structure indicates the lack of a hydroxyl group on the tryptophan residue compared to α-amanitin, a modification that does not significantly alter its toxicity. heidelberg-pharma.com
The designation deoxy-ile(3)- signifies the absence of the γ-hydroxyl group on the isoleucine residue at position 3. This is a critical modification, as this hydroxyl group is known to be vital for the high-affinity binding and potent toxicity of amatoxins like α-amanitin. nih.gov Synthetic analogues that lack this hydroxyl group, such as S-deoxy-[Ile3]-amaninamide, exhibit an inhibitory effect on RNA polymerase II that is approximately two orders of magnitude weaker than their hydroxylated counterparts. nih.gov
The ala(7)- designation indicates that the glycine (B1666218) residue normally found at position 7 in many amatoxins has been replaced by alanine (B10760859). Research on a closely related analogue, S-deoxy-(Ile3)-(D-Ala7)-amaninamide, has shown that the substitution of glycine with D-alanine at this position allows the peptide to maintain a conformation that closely resembles that of natural, highly active amatoxins, thereby retaining high inhibitory activity.
Collectively, these structural features suggest that Amaninamide, deoxy-ile(3)-ala(7)- is a functional inhibitor of RNA Polymerase II, though likely with a reduced potency compared to α-amanitin due to the deoxygenation at position 3.
The defining characteristic of inhibition by amatoxins is its effectively irreversible nature in a cellular context. While the binding itself is non-covalent, exposure of cells to α-amanitin triggers the rapid degradation of the RPB1 subunit. This destruction of the polymerase enzyme means that transcriptional activity cannot be restored simply by removal of the inhibitor; new synthesis of the polymerase is required. This contrasts with other transcriptional inhibitors that are reversible.
The table below provides a comparative analysis of the inhibitory mechanisms of Amaninamide, deoxy-ile(3)-ala(7)- and other key transcriptional modulators.
| Compound | Target | Mechanism of Action | Nature of Inhibition |
| Amaninamide, deoxy-ile(3)-ala(7)- | RNA Polymerase II (RPB1 Subunit) | Binds to the bridge helix, blocking translocation of the DNA-RNA hybrid and leading to RPB1 degradation. | Irreversible (functionally) |
| Actinomycin D | DNA | Intercalates into DNA at G-C rich sequences, physically obstructing the progression of RNA polymerase. nih.gov | Reversible |
| Flavopiridol | Cyclin-Dependent Kinases (CDK7, CDK9) | Competitively inhibits ATP binding to CDKs, preventing phosphorylation of the Pol II C-terminal domain (CTD), which is required for transcription initiation and elongation. researchgate.net | Reversible |
| Triptolide | General Transcription Factor TFIIH (XPB Subunit) | Forms a covalent bond with the XPB subunit of TFIIH, inhibiting its helicase activity which is essential for promoter opening during transcription initiation. nih.gov | Irreversible (covalent) |
Structure Activity Relationship Sar Studies of Amaninamide, Deoxy Ile 3 Ala 7 and Its Derivatives
Identification of Critical Amino Acid Residues and Chiral Centers for RNAPII Binding and Inhibitory Efficacy
The binding affinity of amatoxins to RNAPII is highly dependent on the presence and stereochemistry of specific amino acid residues that form the bicyclic peptide structure. A pivotal structural feature for this interaction is a β-turn, which helps to present the key residues in the correct orientation for binding to the enzyme. nih.gov
Several amino acid residues have been identified as critical for the potent inhibition of RNAPII:
Isoleucine at position 6 (Ile6): This residue is of paramount importance for the binding of amatoxins to RNAPII. nih.gov It is involved in a strong hydrophobic interaction with a corresponding hydrophobic pocket in the RNAPII enzyme. nih.gov Replacement of isoleucine at this position with a less hydrophobic residue, such as alanine (B10760859), results in a drastic reduction of affinity for the enzyme. nih.gov
Hydroxyproline at position 2 (Pro2): The hydroxyl group of the trans-4-hydroxyproline residue is a key contributor to the binding energy. It participates in a crucial hydrogen bond with the RNAPII enzyme, specifically with the side chain of residue Glu-A822 in the bridge helix of the polymerase. nih.gov
Dihydroxyisoleucine at position 3 (Ile3): The side chain of this unusual amino acid also forms important hydrogen bonds with RNAPII. The backbone carbonyl group of dihydroxyisoleucine engages in an indirect hydrogen bond network involving Gln-A768 and His-A816 of the bridge helix. researchgate.net
The chirality of the amino acid residues is also a critical determinant of biological activity. For the side chain of the residue at position 3, specific stereochemistry is required for maximal toxicity. The (S)-configuration at the γ-carbon of the dihydroxyisoleucine side chain is a prerequisite for high inhibitory potency. nih.gov Furthermore, for optimal affinity, the methyl group at the β-carbon of the side chain at position 3 should possess the (R)-configuration. nih.gov
Table 1: Critical Residues and Chiral Centers for RNAPII Binding
| Residue/Feature | Position | Role in Binding | Impact of Modification/Incorrect Stereochemistry |
|---|---|---|---|
| β-turn | - | Maintains the crucial conformation for binding. | Disruption leads to loss of activity. |
| Isoleucine | 6 | Strong hydrophobic interaction with RNAPII. | Replacement with Alanine drastically reduces affinity. nih.gov |
| trans-4-hydroxyproline | 2 | Hydrogen bond formation with RNAPII. nih.gov | Loss of the hydroxyl group diminishes binding. |
| Dihydroxyisoleucine | 3 | Hydrogen bond formation with RNAPII. researchgate.net | Absence of hydroxyl groups significantly reduces toxicity. nih.gov |
| γ-carbon of Ile3 side chain | 3 | Essential for high toxicity. | (R)-configuration leads to a significant drop in activity compared to the (S)-configuration. nih.gov |
| β-carbon of Ile3 side chain | 3 | Important for strong affinity. | (S)-configuration of the methyl group results in weaker binding than the (R)-configuration. nih.gov |
Impact of Side Chain Modifications on Molecular Activity and Affinity
The hydroxylation pattern of the isoleucine residue at position 3 is a major determinant of the inhibitory efficacy of amatoxins. The presence of a γ-hydroxyisoleucine side chain is crucial for optimal binding to RNAPII. nih.gov Amatoxins that naturally lack this hydroxyl group, such as amanullin which contains isoleucine at position 3, exhibit a significantly lower inhibitory effect on RNAPII, by approximately two orders of magnitude, compared to their hydroxylated counterparts like γ-amanitin. nih.gov
The stereochemistry of the hydroxyl group is also critical. Synthesis and testing of an analog with a γ-hydroxyl group in the (R)-configuration at position 3 revealed that it had a similarly weak inhibitory effect as amanullin. nih.gov This underscores that the (S)-configuration of this chiral center is a strict requirement for maximal toxicity. nih.gov The presence of both a γ- and δ-hydroxyl group, as in dihydroxyisoleucine found in α-amanitin, further contributes to the high affinity for RNAPII. researchgate.net
Table 2: Effect of Position 3 Substitutions on RNAPII Inhibition
| Compound | Residue at Position 3 | Relative Inhibitory Potency |
|---|---|---|
| γ-Amanitin | γ(S)-hydroxyisoleucine | High |
| Amanullin | Isoleucine | Low (approx. 100-fold less than γ-amanitin) nih.gov |
| S-deoxy[γ(R)-hydroxy-Ile3]-amaninamide | γ(R)-hydroxyisoleucine | Low (similar to Amanullin) nih.gov |
| α-Amanitin | (2S,3R,4R)-4,5-dihydroxyisoleucine | Very High |
The tryptophan residue at position 4, which forms the tryptathionine bridge with cysteine at position 8, is another site where modifications have been explored. The indole (B1671886) nucleus of this tryptophan is relatively tolerant to chemical alterations, particularly at the 6'- and 7'-positions.
For instance, the 6'-hydroxyl group, present in α-amanitin, is not essential for RNAPII inhibition, although its absence, as in amaninamide (B1226850), results in a moderate reduction in toxicity. researchgate.net The synthesis of 6'-ether derivatives has shown that small alkyl groups at this position are well-tolerated, with only a minor decrease in inhibitory activity. researchgate.net
The 7'-position of the indole ring has been found to be even more amenable to modification. A variety of substituents, including secondary amines and arylazo groups, have been introduced at this position. researchgate.net Many of these derivatives were found to retain significant inhibitory activity against RNAPII, with some analogs exhibiting Ki values that were only slightly higher than that of the parent α-amanitin. researchgate.net This tolerance to substitution at the 7'-position has been exploited for the development of amatoxin conjugates for targeted therapies.
Table 3: Tolerance of Tryptophan Modifications
| Modification Position | Type of Modification | Effect on RNAPII Inhibition |
|---|---|---|
| 6'-position | Removal of hydroxyl group | Moderate reduction in toxicity. researchgate.net |
| 6'-position | Methyl or Ethyl ether | Minor (2-fold) reduction in affinity. researchgate.net |
| 7'-position | Secondary amines | Retained significant activity (Ki up to 8 times that of α-amanitin). researchgate.net |
| 7'-position | Arylazo groups | Retained significant activity. researchgate.net |
N-methylation of the peptide backbone can significantly impact the conformation and biological activity of peptides by removing a hydrogen bond donor and introducing steric bulk. In the amatoxin scaffold, N-methylation at the glycine (B1666218) residue at position 5 (Gly5 to Sarcosine) has been studied. nih.govresearchgate.net This modification eliminates a hydrogen bond involving the NH of Gly5. nih.gov However, this does not necessarily lead to increased flexibility of the molecule. Instead, a shift in the hydrogen bond pattern can occur, which helps to maintain a rigid conformation. nih.gov The effect of N-methylation can also differ between isomeric forms (ansamers) of the amatoxin, leading to different conformational preferences. nih.govresearchgate.net These findings suggest that N-methylation can be a tool to fine-tune the conformational properties and, consequently, the biological activity of amatoxins. nih.gov
Role of Sulfoxide (B87167) Stereochemistry on Biological Activity and RNAPII Inhibition
The tryptathionine bridge in most naturally occurring toxic amatoxins exists as a sulfoxide. The stereochemistry of this sulfoxide is a critical determinant of the toxin's inhibitory potency. Amatoxins can exist as two diastereomers at the sulfur atom: the (R)- and (S)-sulfoxides.
Table 4: Effect of Sulfoxide Stereochemistry on RNAPII Inhibition
| Oxidation State of Tryptathionine Bridge | Stereochemistry | Relative Inhibitory Potency |
|---|---|---|
| Sulfoxide | (R) | High (most potent) researchgate.net |
| Sulfoxide | (S) | Low (significantly less potent than (R)-form) researchgate.net |
| Thioether (S-deoxy) | - | Intermediate to High |
| Sulfone | - | Intermediate to High |
Application of Computational Modeling and Molecular Dynamics Simulations in SAR Elucidation
Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools in the elucidation of the structure-activity relationships (SAR) of Amaninamide, deoxy-ile(3)-ala(7)- and its derivatives. These in silico approaches provide profound insights into the conformational dynamics of the bicyclic peptide and its interactions with the biological target, RNA polymerase II (RNAP II), at an atomic level.
Molecular modeling techniques, such as molecular docking, are employed to predict the binding orientation and affinity of amaninamide derivatives within the active site of RNAP II. These studies have been crucial in understanding the key intermolecular interactions that govern the inhibitory activity of this class of compounds. For instance, docking studies can reveal the critical hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the enzyme.
Molecular dynamics simulations offer a more dynamic perspective by simulating the movement of atoms in the ligand-protein complex over time. This methodology allows for the exploration of the conformational landscape of both the amaninamide derivative and RNAP II, providing insights into the stability of the complex and the flexibility of different regions of the molecule. Such simulations have been instrumental in explaining the structural basis for the differences in biological activity observed between various synthetic analogues.
One significant application of MD simulations in the study of S-deoxo-amaninamide derivatives has been in understanding the formation of different conformational isomers, or "ansamers," during synthesis. MD simulations, in conjunction with spectroscopic methods like NMR and CD spectroscopy, have helped to characterize the three-dimensional structures and relative stabilities of these isomers, which can exhibit different biological activities. For example, simulations can calculate the solvent accessible surface area (SASA) of specific amide groups, providing data that helps to interpret experimental spectroscopic results and confirm the 3D structure of different isomers. nih.gov
The following tables represent the types of data typically generated from computational studies to elucidate SAR.
| Amaninamide Residue | Interacting RNAP II Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Ala(7) | Arg766 | Hydrogen Bond | 2.8 |
| Trp(4) | Gln768 | Hydrogen Bond | 3.1 |
| Ile(3) | Leu1081 | Hydrophobic | 3.5 |
| Gly(5) | Asn765 | Hydrogen Bond | 2.9 |
| Cys(8) | Thr821 | Hydrophobic | 3.8 |
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | AMBER99SB-ILDN |
| Solvent Model | TIP3P Water |
| Average RMSD of Ligand | 1.2 Å |
| Calculated Binding Free Energy (MM/PBSA) | -45.5 kcal/mol |
These computational approaches, by providing a detailed understanding of the molecular interactions and dynamic behavior, are crucial for guiding the synthesis of new derivatives with improved properties for potential therapeutic applications.
Research Applications of Amaninamide, Deoxy Ile 3 Ala 7 As a Biochemical Probe
Utility as a Tool for Investigating Eukaryotic Transcription Processes
The primary utility of Amaninamide (B1226850), deoxy-ile(3)-ala(7)- and related amatoxins in research lies in their ability to specifically inhibit eukaryotic RNA polymerase II (RNAP II). This specificity allows for the targeted investigation of transcription mediated by this particular polymerase, distinguishing it from transcription by RNA polymerase I and III. By introducing this compound to in vitro or cellular systems, researchers can effectively halt the synthesis of messenger RNA (mRNA) and some small nuclear RNAs (snRNAs), thereby studying the consequences of transcriptional arrest on various cellular functions.
The binding of amatoxins to RNAP II is highly specific and occurs with high affinity, effectively preventing the translocation of the polymerase along the DNA template. This action blocks the elongation phase of transcription. This precise mode of inhibition makes Amaninamide, deoxy-ile(3)-ala(7)- and its congeners powerful tools for studying the kinetics and mechanics of transcription, as well as for identifying the roles of newly synthesized transcripts in cellular events.
Applications in Studying Gene Expression and Transcriptional Regulatory Mechanisms
By selectively inhibiting RNAP II, Amaninamide, deoxy-ile(3)-ala(7)- enables detailed studies of gene expression and the mechanisms that regulate it. Researchers can use this compound to determine the half-lives of specific mRNAs by blocking new transcription and then measuring the decay rate of existing transcripts. This information is crucial for understanding how gene expression is controlled at the level of RNA stability.
Furthermore, the use of this inhibitor can help to unravel complex transcriptional regulatory networks. By observing which cellular processes are affected by the cessation of transcription, scientists can infer the functions of rapidly turned-over proteins and RNAs that are essential for these processes. This approach has been instrumental in understanding the regulation of the cell cycle, signal transduction pathways, and developmental programs, all of which rely on precise temporal control of gene expression.
Employment in Cellular Biology Research
The application of Amaninamide, deoxy-ile(3)-ala(7)- extends to broader cellular biology research, where it is used to probe the downstream effects of transcriptional inhibition on various cellular structures and pathways.
Inhibition of RNAP II by amatoxins, including Amaninamide, deoxy-ile(3)-ala(7)-, has been shown to induce the ubiquitination and subsequent degradation of the largest subunit of the polymerase, RPB1. This phenomenon provides a unique model for studying the cellular machinery responsible for protein quality control and turnover. By treating cells with this inhibitor, researchers can investigate the dynamics of RNAP II degradation, identify the E3 ubiquitin ligases involved, and explore the role of the proteasome in this process. These studies are fundamental to understanding how cells maintain the fidelity of the transcriptional apparatus and respond to transcription-blocking lesions.
The targeted degradation of RNAP II following inhibition by compounds like Amaninamide, deoxy-ile(3)-ala(7)- serves as a paradigm for induced protein degradation. This process is of significant interest as it represents a natural cellular pathway for the removal of stalled or damaged protein complexes. Research in this area explores how the cell recognizes the inhibited polymerase as a substrate for degradation and the signaling cascades that initiate this response. Understanding these pathways has broader implications for the development of therapeutic strategies that aim to induce the degradation of disease-causing proteins.
Methodologies for Biochemical Evaluation of Amaninamide Activity
The inhibitory activity of Amaninamide, deoxy-ile(3)-ala(7)- and its analogs is quantified through various biochemical assays.
A common method for evaluating the potency of amatoxin analogs is through in vitro transcription assays using purified RNAP II. The enzyme isolated from the fruit fly, Drosophila melanogaster, is a well-established model for these studies. In a typical assay, the activity of RNAP II is measured by quantifying the incorporation of radiolabeled nucleotides into newly synthesized RNA in the presence of a DNA template.
The inhibitory effect of a compound is determined by adding it to the reaction at various concentrations and measuring the corresponding decrease in RNA synthesis. From this data, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of the compound's potency.
Research on a closely related analog, S-deoxy[γ(R)-hydroxy-Ile3]-amaninamide, has shown that its inhibitory effect on RNAP II from Drosophila embryos is comparable to that of amanullin and another Ile3-analog. nih.gov Amanullin, a naturally occurring non-toxic amatoxin, exhibits an inhibitory effect on RNAP II that is approximately two orders of magnitude lower than that of the highly toxic γ-amanitin. nih.gov This highlights the sensitivity of these assays in discerning structure-activity relationships among different amatoxin derivatives.
Table 1: Comparative Inhibitory Activity of Amatoxin Analogs on RNA Polymerase II
| Compound | Relative Inhibitory Potency | IC50 (RNAP II) |
|---|---|---|
| γ-Amanitin | High | Not specified in provided context |
| Amanullin | Low (approx. 100-fold less than γ-amanitin) | Not specified in provided context |
| S-deoxy[γ(R)-hydroxy-Ile3]-amaninamide | Low (comparable to Amanullin) | Not specified in provided context |
| Dideoxy-amanitin | Moderate | 74.2 nM medchemexpress.com |
Despite a comprehensive search for the chemical compound "Amaninamide, deoxy-ile(3)-ala(7)-", including searches utilizing its CAS number (78887-12-4), no specific research applications, cellular assay data, or information on the development of conjugated analogues for targeted research studies could be located in the available scientific literature.
The provided outline requests detailed information on:
Development of Conjugated Amaninamide Analogues for Targeted Research Studies (e.g., biorthogonal conjugation handles for functionalization)
Information on these specific topics for the requested compound is not present in the public domain. Research on amanitin and its analogues is extensive; however, studies appear to focus on other derivatives. Without specific data on "Amaninamide, deoxy-ile(3)-ala(7)-", it is not possible to generate the thorough, informative, and scientifically accurate content required by the instructions while strictly adhering to the provided outline.
Therefore, the article focusing solely on the research applications of "A.maninamide, deoxy-ile(3)-ala(7)-" as a biochemical probe cannot be generated at this time due to the absence of relevant research findings.
Future Research Directions in Amaninamide, Deoxy Ile 3 Ala 7 and Amatoxin Science
Advancements in Understanding Intricate Biosynthetic Mechanisms of Amatoxins
While the ribosomal origin of amatoxins is established, the precise enzymatic machinery responsible for their complex post-translational modifications remains an area of active investigation. Amatoxins are cyclic peptides synthesized as 35-amino-acid proproteins, from which the final eight amino acids are cleaved by a prolyl oligopeptidase wikipedia.org. However, the enzymes responsible for the characteristic cross-linking between tryptophan and cysteine residues via a sulfoxide (B87167) bridge, and the various hydroxylations that distinguish different amatoxins, are still largely unknown wikipedia.org.
Future research will likely focus on the genetic and biochemical characterization of the biosynthetic gene clusters in amatoxin-producing fungi, such as Amanita phalloides. A deeper understanding of these pathways could pave the way for the heterologous expression and production of amatoxins and their analogues in more manageable host organisms. This would not only provide a more sustainable and controllable source of these valuable research compounds but also open up possibilities for biosynthetic engineering to produce novel amatoxins with unique properties. The study of mycotoxin biosynthesis, such as for aflatoxins and fumonisins, where post-PKS (polyketide synthase) modifications are well-established, can serve as a model for elucidating the remaining steps in amatoxin biosynthesis nih.gov.
Rational Design and Synthesis of Novel Amaninamide (B1226850) Analogues with Tuned Specificity for Research Probes
The synthesis of amatoxin analogues, particularly those of amaninamide which lack the 6'-hydroxyl group on the tryptophan moiety, has been a significant area of research, making them more synthetically accessible than derivatives of α-amanitin nih.govscite.ai. The rational design of novel amaninamide analogues is a key future direction, aiming to create molecules with fine-tuned specificity for use as research probes. These efforts are informed by structure-activity relationship studies that have highlighted the importance of specific residues for binding to RNAPII nih.govnih.gov. For instance, the isoleucine at position 6 (Ile6) has been shown to be critical for high-affinity binding nih.gov.
Synthesizing analogues with modifications at various positions allows for a systematic exploration of the toxin-enzyme interaction. For example, substitutions at position 5 have been investigated to understand their impact on the conformation and biological activity of the toxin nih.gov. Future work will likely involve the incorporation of photo-cross-linkers, fluorescent tags, or bio-orthogonal handles into the amaninamide scaffold. Such functionalized analogues would be invaluable tools for probing the dynamics of RNAPII transcription, identifying interacting partners, and visualizing the enzyme within living cells. Recent advances in the scalable total synthesis of amaninamide are crucial for providing the necessary quantities of these toxins for the development of new antibody-drug conjugates and other applications chemrxiv.org. The development of novel synthetic strategies, including diastereoselective sulfoxidation, is overcoming long-standing challenges in accessing these complex molecules rsc.orgubc.ca.
Exploration of Molecular Interactions with High-Resolution Structural Biology Techniques (e.g., Cryo-EM of RNAPII complexes)
High-resolution structural biology, particularly cryo-electron microscopy (cryo-EM), has revolutionized our understanding of large macromolecular complexes like RNAPII. Cryo-EM structures of mammalian RNAPII in complex with α-amanitin have provided detailed insights into the toxin's binding pocket and the molecular basis of its inhibitory activity nih.govnih.govresearchgate.net. These studies have revealed that α-amanitin binds to the "bridge helix" of RNAPII, a critical element for transcriptional elongation, thereby inhibiting the translocation of the enzyme along the DNA template nih.govnih.govmdpi.com.
Future research will undoubtedly leverage cryo-EM to study the interactions of novel amaninamide analogues, including "Amaninamide, deoxy-ile(3)-ala(7)-", with RNAPII. This will allow for a direct visualization of how specific chemical modifications alter the binding mode and the conformational state of the enzyme. Such studies can elucidate the structural basis for differences in inhibitory potency and specificity among various analogues. Furthermore, cryo-EM can be used to capture snapshots of RNAPII at different stages of transcription in the presence of these inhibitors, providing a more dynamic picture of the mechanism of inhibition biorxiv.orgmpg.de. By comparing the structures of RNAPII bound to different amatoxins, researchers can gain a deeper understanding of the structure-activity relationships that govern their function.
Development of Advanced Research Tools for Cellular and Molecular Probing
Building on the development of novel analogues, a significant future direction is the creation of advanced research tools for cellular and molecular probing. These tools will enable researchers to investigate the role of RNAPII in various cellular processes with high precision. For instance, amaninamide-based probes could be used to study the spatial and temporal dynamics of transcription in living cells.
The development of fluorescently labeled amaninamide analogues will allow for the visualization of RNAPII localization and trafficking within the nucleus researchgate.net. Furthermore, the creation of cell-permeable amatoxin-drug conjugates is an active area of research, with implications for cancer therapy ubc.carsc.org. These conjugates leverage the potent cytotoxicity of amatoxins to selectively kill cancer cells. The insights gained from studying the cellular uptake and trafficking of these conjugates will be invaluable for designing more effective research tools and therapeutics. Advanced tissue clearing and 3D imaging techniques could be combined with these probes to map the distribution and activity of RNAPII in complex tissues and even whole organs nih.govnih.govresearchgate.net. Additionally, the development of sensitive immunoassays and other detection methods for amatoxins will continue to be important for both research and clinical applications mdpi.commdpi.com.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Amaninamide, deoxy-Ile(3)-Ala(7)-?
Methodological Answer:
-
Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry with resin-bound amino acids. Ensure deprotection steps are monitored via Kaiser tests.
-
Purification: Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min). Validate purity (>95%) using LC-MS .
-
Structural Confirmation: Utilize high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (COSY, HSQC) to confirm backbone connectivity and deoxy modifications .
-
Data Table Example:
Technique Parameters Key Output HPLC C18, 220 nm Retention time: 12.3 min HRMS ESI+ [M+H]+: 876.4021 (calc. 876.4018)
Q. How can researchers ensure stability during storage of Amaninamide derivatives?
Methodological Answer:
- Storage Conditions: Lyophilize the compound and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Use Arrhenius kinetics to predict shelf life .
- Critical Parameters: pH (buffer selection), oxidation susceptibility (add antioxidants like BHT), and hygroscopicity (desiccant use) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Data Harmonization: Normalize activity metrics (e.g., IC50) using standardized assays (e.g., α-mannosidase inhibition in pH 6.0 buffer) .
- Meta-Analysis: Apply statistical tools (ANOVA, t-tests) to compare datasets. Account for variables like cell line heterogeneity or buffer composition .
- Case Study: If Study A reports IC50 = 2.3 µM (HEK293 cells) and Study B finds 5.7 µM (HeLa cells), evaluate cell-specific receptor expression via qPCR/Western blot .
Q. What advanced techniques resolve structural ambiguities in deoxy-modified peptides?
Methodological Answer:
- Isotopic Labeling: Incorporate 13C/15N isotopes during synthesis to enhance NMR signal resolution for deoxy-Ile(3) .
- X-ray Crystallography: Co-crystallize with target proteins (e.g., α-mannosidase) to confirm binding conformations. Use synchrotron radiation for <2.0 Å resolution .
- Computational Modeling: Perform molecular dynamics simulations (AMBER/CHARMM force fields) to predict solvent accessibility of Ala(7) .
Q. How can researchers design experiments to address reproducibility challenges in peptide synthesis?
Methodological Answer:
- Protocol Optimization: Pre-screen resins (Wang vs. Rink) for coupling efficiency using MALDI-TOF .
- Inter-Lab Validation: Share batches with collaborating labs for cross-validation. Use blinded analysts to reduce bias .
- Data Transparency: Publish raw HPLC/MS traces and NMR spectra in supplementary materials, adhering to FAIR data principles .
Q. What strategies mitigate data loss or misannotation in public chemical databases?
Methodological Answer:
- Data Auditing: Cross-reference entries in CAS Common Chemistry, PubChem, and EPA DSSTox. Flag discrepancies (e.g., mismatched SMILES strings) .
- Automated Checks: Use KNIME or Python scripts to validate InChI keys and molecular formulas against synthetic intermediates .
- Community Reporting: Contribute corrections to aggregators like ALA/GBIF, emphasizing manual curation for peptide-specific fields .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response relationships for Amaninamide derivatives?
Methodological Answer:
-
Curve Fitting: Use GraphPad Prism to fit sigmoidal curves (variable slope, four parameters). Report R² and confidence intervals .
-
Error Propagation: Calculate standard deviations from triplicate experiments. Apply Grubbs’ test to exclude outliers .
-
Table Example:
Concentration (µM) Response (%) SEM 1.0 22.3 1.2 10.0 67.8 2.5
Q. What are best practices for documenting synthetic protocols in peer-reviewed journals?
Methodological Answer:
- Detailed Descriptions: Specify equivalents of reagents, reaction temperatures (±0.5°C), and inert atmosphere conditions (Ar vs. N2) .
- Supplementary Files: Upload step-by-step videos (e.g., coupling reactions) to Figshare/YouTube, citing DOIs in the manuscript .
- Critical Citations: Reference primary literature for uncommon techniques (e.g., microwave-assisted SPPS) rather than commercial manuals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
